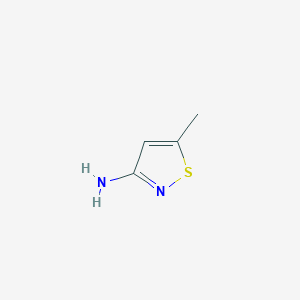![molecular formula C19H23N5O4 B2751911 3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 846027-06-3](/img/structure/B2751911.png)
3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a derivative of pyrimidinedione . Pyrimidinediones are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has various functional groups attached to it, including a hydroxypropyl group, a methoxyphenyl group, and a methyl group.Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allylic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and structural analysis of purinediones and their derivatives play a significant role in scientific research, focusing on the development of new synthetic routes and understanding their chemical properties. For example, the work by Ondrej Šimo and colleagues outlines the synthesis of [c,d]-fused purinediones, demonstrating a complex synthetic pathway that could be relevant to understanding the chemistry of similar compounds like the one you're interested in (Šimo, Rybár, & Alföldi, 1995). Similarly, research by V. A. Osyanin et al. explores the synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, highlighting methods that could be applied to synthesizing structurally related compounds (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Chemical Properties and Applications
The exploration of chemical properties and applications of pyrimidine derivatives provides insights into their potential uses in various scientific fields. For instance, research on antiinflammatory activity of substituted analogues based on pyrimidopurinediones reveals their potential in medical research, offering a perspective on how similar compounds could be utilized (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989). Additionally, a study by Abida Ashraf et al. on the synthesis of novel heterocycle derivatives, including pyrido[2,3-d]pyrimidine heterocycles, sheds light on the structural, spectral, and computational analysis, indicating their potential for various applications (Ashraf, Khalid, Tahir, Yaqub, Naseer, Kamal, Saifullah, Braga, Shafiq, & Rauf, 2019).
Antioxidant and Antiviral Activities
The investigation of antioxidant and antiviral activities of pyrimidine derivatives is crucial for their potential therapeutic applications. Research by D. Hocková et al. on acyclic nucleoside phosphonate analogues with antiviral activity highlights the significance of pyrimidine derivatives in developing treatments for viral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003). Furthermore, studies on the antioxidant activity of ethosuximide and pufemide derivatives provide insight into the potential health benefits of pyrimidine-based compounds (Hakobyan, Hovasyan, Hovakimyan, Melkonyan, Pagutyan, Panosyan, & Gevorgyan, 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-21-16-15(17(26)24(19(21)27)11-4-12-25)23-10-3-9-22(18(23)20-16)13-5-7-14(28-2)8-6-13/h5-8,25H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWNBPGQWDHAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCO)N3CCCN(C3=N2)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
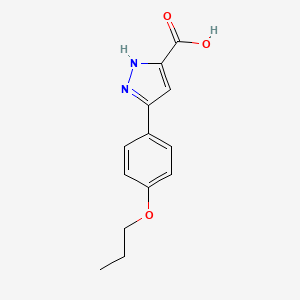
![5-((4-Bromophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2751829.png)
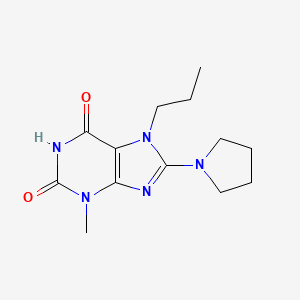
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2751833.png)
![7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B2751835.png)
![Ethyl 5-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate](/img/structure/B2751836.png)
![Tert-butyl 2-[3-(aminomethyl)phenyl]propanoate](/img/structure/B2751837.png)


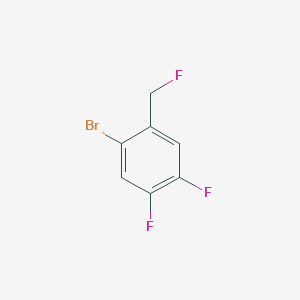
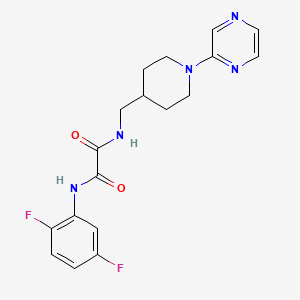
![1-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2751845.png)
![2-[[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2751848.png)
